Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate

Descripción general

Descripción

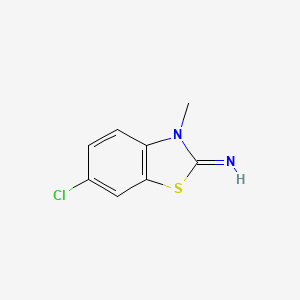

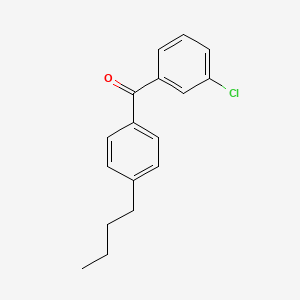

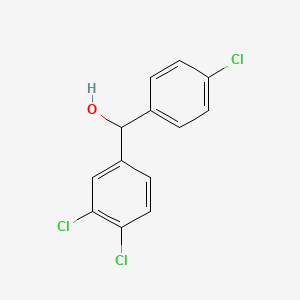

Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 . It is also known as 3-Cyclohexene-1-carboxylic acid, 6-(3-pyridinyl)-, ethyl ester .

Molecular Structure Analysis

The molecular structure of Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate consists of a cyclohexene ring attached to a pyridyl group at the 6-position and an ethyl ester at the 1-position . The InChI key for this compound is BYNLHLLOIZDKIC-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Medicine

In the medical field, this compound is explored for its potential as a pharmaceutical intermediate . Its unique structure could be key in synthesizing new therapeutic agents, particularly those targeting neurological disorders due to the pyridyl component, which is often seen in drugs affecting the central nervous system .

Agriculture

“Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate” may serve as a precursor for agrochemicals . Its cyclohexene ring, when modified, can lead to compounds with herbicidal or insecticidal properties, aiding in crop protection strategies .

Material Science

In material science, this compound’s derivatives could be utilized in creating novel polymers with specific characteristics like increased flexibility or improved thermal stability. The presence of the pyridyl group can introduce sites for further functionalization .

Environmental Science

Researchers are investigating the use of this compound in environmental remediation . Its chemical structure could be involved in the synthesis of compounds capable of breaking down pollutants or acting as sensors for environmental monitoring .

Analytical Chemistry

The compound is of interest in analytical chemistry for developing analytical standards and reagents . It could be used to calibrate instruments or as a reagent in chromatography to help identify or quantify other substances .

Biochemistry

In biochemistry, “Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate” might play a role in studying enzyme-substrate interactions, especially those involving enantioselective hydrolases . These studies can lead to a better understanding of metabolic pathways and enzyme mechanisms .

Pharmacology

The compound’s potential in pharmacology is linked to its intermediate role in drug development. It could be a key building block in creating new drugs, especially due to its pyridyl group, which is a common moiety in many pharmaceuticals .

Synthesis of Chiral Molecules

Lastly, its application in the synthesis of chiral molecules is significant. The compound’s structure allows for the development of methods to create optically active substances, which are crucial in producing medications with specific desired effects .

Mecanismo De Acción

Target of Action

A similar compound, ethyl (6r)-6-[n-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (tak-242), is known to selectively inhibit toll-like receptor 4 . Toll-Like Receptor 4 is a part of the immune system and plays a crucial role in pathogen recognition and activation of innate immunity.

Mode of Action

Tak-242, a similar compound, is known to suppress intracellular signaling, thereby inhibiting toll-like receptor 4-mediated cytokine production . This suggests that Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate might interact with its targets in a similar manner, leading to changes in cellular signaling pathways.

Biochemical Pathways

Based on the mode of action of the similar compound tak-242, it can be inferred that the compound might affect pathways related to immune response, particularly those involving toll-like receptor 4 .

Result of Action

Based on the known effects of the similar compound tak-242, it can be inferred that the compound might lead to a decrease in cytokine production, thereby modulating immune response .

Propiedades

IUPAC Name |

ethyl 6-pyridin-3-ylcyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-2-17-14(16)13-8-4-3-7-12(13)11-6-5-9-15-10-11/h3-6,9-10,12-13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAHZGDGVWUBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC=CCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383979 | |

| Record name | ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate | |

CAS RN |

259545-11-4 | |

| Record name | ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1607836.png)

![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1607844.png)